molecular formula C10H16F3N3O B7571111 1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine

1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine

Cat. No. B7571111
M. Wt: 251.25 g/mol
InChI Key: YWDLSNGXTKKCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that is used in various research fields, including pharmacology, biochemistry, and neuroscience.

Mechanism of Action

1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine acts as a selective inhibitor of certain proteins and enzymes. It works by binding to the active site of the target protein or enzyme, thereby preventing its activity. The exact mechanism of action depends on the specific target and the context of the experiment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine depend on the specific target and the context of the experiment. In general, it can affect various cellular processes, including ion transport, signal transduction, and gene expression. It can also affect physiological processes, such as neurotransmission, muscle contraction, and metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine is its selectivity for specific targets. This allows researchers to investigate the function of specific proteins and enzymes with high precision. Additionally, it has a high purity, which ensures reproducibility of experiments. However, one limitation is that it may not be effective in all experimental contexts, and its effects may be influenced by various factors, such as the concentration, duration of exposure, and cell type.

Future Directions

There are many potential future directions for research involving 1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine. One direction is to investigate its effects on specific diseases, such as cancer, neurodegenerative disorders, and metabolic disorders. Another direction is to develop more selective and potent inhibitors based on the structure of 1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine. Additionally, it may be used in combination with other compounds to achieve synergistic effects.

Synthesis Methods

1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine can be synthesized using various methods. One of the most common methods involves the reaction of 2-(2,2,2-trifluoroethoxy)ethylamine with 1-(chloromethyl)pyrazole in the presence of a base. Another method involves the reaction of 1-(pyrazol-1-yl)propan-2-amine with 2-(2,2,2-trifluoroethoxy)ethyl chloride in the presence of a base. Both methods result in the formation of 1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine with high purity.

Scientific Research Applications

1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine has various applications in scientific research. It is commonly used as a tool compound to investigate the function of specific proteins and enzymes. It can also be used to study the structure and function of ion channels, receptors, and transporters. Additionally, it has potential applications in drug discovery and development.

properties

IUPAC Name

1-pyrazol-1-yl-N-[2-(2,2,2-trifluoroethoxy)ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N3O/c1-9(7-16-5-2-3-15-16)14-4-6-17-8-10(11,12)13/h2-3,5,9,14H,4,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDLSNGXTKKCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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